molecular formula HfCl4<br>Cl4Hf B085390 四塩化ハフニウム CAS No. 13499-05-3

四塩化ハフニウム

カタログ番号: B085390
CAS番号: 13499-05-3
分子量: 320.3 g/mol
InChIキー: PDPJQWYGJJBYLF-UHFFFAOYSA-J
注意: 研究専用です。人間または獣医用ではありません。
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説明

Hafnium tetrachloride is a chemical compound composed of the metal hafnium and four chlorine atoms, forming an octahedral structure. It is a colorless, volatile liquid at room temperature and is used in a variety of industrial and scientific applications. In particular, hafnium tetrachloride is used as a catalyst in the synthesis of organic compounds, as well as a reagent in the laboratory for the detection of organic compounds. In addition, it is also used in the production of semiconductors and other electronic components.

科学的研究の応用

酸化ハフニウムナノ粒子の形成

四塩化ハフニウムは、水熱法による酸化ハフニウムナノ粒子の合成における出発物質として使用されます . 老化温度、水酸化ナトリウム(NaOH)の濃度、反応時間を調整することで、純粋な正方晶酸化ハフニウム(t-HfO2)と純粋な単斜晶酸化ハフニウム(m-HfO2)の両方を取得できます .

エステル縮合における触媒

四塩化ハフニウム(IV)は、カルボン酸とアルコールの直接エステル縮合を効果的に触媒するために使用できます . この用途は、有機合成の分野で特に役立ちます。

薄膜堆積

四塩化ハフニウムは、薄膜堆積で広く使用されています. 薄膜は、マイクロエレクトロニクス、光学、硬質および耐食性コーティング、表面改質など、幅広い用途があります。

電子デバイス

四塩化ハフニウムは、その独自の特性により、電子デバイスの製造に使用されます. 高誘電率誘電体材料の製造において特に価値があります。

高誘電率金属ゲート(HKMG)トランジスタ

四塩化ハフニウムは、高誘電率誘電体材料である酸化ハフニウムを形成するための前駆体として使用されます . HfOの主な用途は、高誘電率金属ゲート(HKMG)トランジスタとコンデンサ構造です .

半導体業界

四塩化ハフニウムは、半導体業界で広く使用されている固体金属ハロゲン化物です . この業界におけるその使用は、主に高誘電率誘電体材料の形成における前駆体としての役割によるものです。

Safety and Hazards

Hafnium tetrachloride causes severe skin burns and eye damage . It is recommended to not breathe dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling. Wearing protective gloves, protective clothing, eye protection, and face protection is advised .

将来の方向性

The demand for hafnium is driven by the aerospace and electronic industries. As growth accelerates after the pandemic, shortages have been created, leading to a 400% surge in hafnium’s price .

特性

IUPAC Name

tetrachlorohafnium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4ClH.Hf/h4*1H;/q;;;;+4/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPJQWYGJJBYLF-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

Cl[Hf](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

HfCl4, Cl4Hf
Record name Hafnium(IV) chloride
Source Wikipedia
URL https://en.wikipedia.org/wiki/Hafnium(IV)_chloride
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Powder; [Sigma-Aldrich MSDS]
Record name Hafnium chloride (HfCl4), (T-4)-
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Record name Hafnium tetrachloride
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CAS No.

13499-05-3, 37230-84-5
Record name Hafnium tetrachloride
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Record name Hafnium chloride
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Record name Hafnium chloride (HfCl4), (T-4)-
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Customer
Q & A

Q1: What is the molecular formula and weight of hafnium tetrachloride?

A1: Hafnium tetrachloride is represented by the molecular formula HfCl4 and has a molecular weight of 320.30 g/mol.

Q2: How is hafnium tetrachloride typically prepared?

A2: HfCl4 is commonly synthesized through the chlorination of hafnium oxide (HfO2) in the presence of carbon at elevated temperatures (around 750 °C) []. This method enables the production of substantial quantities of HfCl4 while effectively separating it from zirconium tetrachloride (ZrCl4), which often coexists in natural sources []. Another method involves reacting hafnium tetrachloride with trifluoromethanesulfonic acid at 50°C for 68 hours under argon [].

Q3: What is the density of hafnium tetrachloride in its vapor and liquid states?

A3: Research has shown that hafnium tetrachloride exhibits temperature maximums for direct rectification in its pure form. This characteristic allowed for the determination of its density in both vapor and liquid states [].

Q4: What are some spectroscopic techniques used to characterize hafnium tetrachloride and its complexes?

A4: Various spectroscopic techniques are employed to analyze HfCl4 and its derivatives. Infrared (IR) spectroscopy helps identify metal-halogen vibrational frequencies, providing insights into the coordination environment of hafnium in complexes []. Nuclear magnetic resonance (NMR) spectroscopy, particularly 35Cl NMR, aids in understanding the structure and composition of HfCl4-based ionic liquids []. Additionally, 13C NMR spectroscopy is used to analyze the structure of hafnium trifluoromethanesulfonate [].

Q5: What is the primary use of hafnium tetrachloride?

A5: HfCl4 is primarily used as a precursor in the production of hafnium metal through processes like the Kroll process []. This process involves reducing HfCl4 with magnesium to obtain high-purity hafnium metal.

Q6: How is hafnium tetrachloride employed in atomic layer deposition (ALD)?

A6: HfCl4 serves as a precursor in ALD for creating thin films of hafnium dioxide (HfO2) [, ]. This application is particularly vital in microelectronics for fabricating high-k dielectric layers in transistors and other semiconductor devices [, ]. The choice of oxygen source in this process significantly affects the properties of the deposited HfO2 film. For example, using water as the oxygen source with HfCl4 results in smoother and denser HfO2 films compared to using ozone with tetrakis[ethylmethylaminohafnium] (TEMAHf) [].

Q7: Can you elaborate on the use of hafnium tetrachloride in synthesizing hafnium carbide (HfC)?

A7: HfCl4 is used in the chemical vapor deposition (CVD) of HfC, a refractory ceramic material with extreme hardness and high-temperature stability []. In this process, HfCl4 reacts with methane (CH4) and hydrogen (H2) at high temperatures to deposit HfC layers onto substrates like carbon fiber reinforced carbon (CFC) and carbon fiber reinforced silicon carbide (C/SiC) [].

Q8: How does hafnium tetrachloride contribute to the synthesis of hafnium nitride (HfN)?

A8: Similar to HfC, HfN is also synthesized through CVD using HfCl4 as a precursor []. In this case, nitrogen gas (N2) is used instead of methane, and the reaction can occur at lower temperatures compared to HfC deposition [].

Q9: Are there any other notable applications of hafnium tetrachloride?

A9: Beyond its use in material science, HfCl4 also finds applications in organic synthesis. It acts as a Lewis acid catalyst, facilitating reactions like the Strecker reaction for synthesizing α-aminonitriles []. These compounds are essential building blocks in the preparation of various pharmaceuticals and other fine chemicals.

Q10: Why is separating hafnium from zirconium crucial, and how does hafnium tetrachloride play a role in this process?

A10: Hafnium and zirconium naturally occur together and exhibit very similar chemical properties, making their separation challenging yet crucial for nuclear applications. Hafnium possesses a high neutron capture cross-section, making it unsuitable for nuclear reactors where neutron transparency is essential. Zirconium, conversely, has a low neutron capture cross-section and excellent corrosion resistance, making it ideal for nuclear reactor components. Therefore, separating these two elements is critical for producing reactor-grade zirconium.

  • Extractive Distillation: This method utilizes a molten salt mixture, typically NaCl-KCl, as a solvent to preferentially absorb ZrCl4, allowing for the separation of HfCl4 [, , ]. This technique is considered environmentally benign due to its relatively low operating temperatures and pressure [].
  • Selective Reduction: This approach exploits the subtle differences in the stability of lower valence hafnium and zirconium chlorides []. Aluminum reduction of mixed tetrachlorides at specific temperatures (300-400°C) yields less volatile lower zirconium chlorides while leaving hafnium tetrachloride largely unchanged, thereby enabling separation [].

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